molecular formula C7H3F2IO2 B2562581 3,6-Difluoro-2-iodobenzoic acid CAS No. 501432-98-0

3,6-Difluoro-2-iodobenzoic acid

Cat. No.: B2562581
CAS No.: 501432-98-0
M. Wt: 284
InChI Key: JIHIYFRBPDXDFV-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a carboxylic acid group

Scientific Research Applications

3,6-Difluoro-2-iodobenzoic acid has several applications in scientific research:

Safety and Hazards

The safety data for 3,6-Difluoro-2-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3,6-difluorobenzoic acid. This process typically requires the use of iodine and an oxidizing agent such as nitric acid or a combination of iodine and potassium iodide in the presence of an acid catalyst .

Another method involves the use of 2,5-difluoroiodobenzene as a precursor. This compound can be further functionalized to introduce the carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxone® in aqueous solution under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 2-iodoxybenzoic acid.

    Reduction: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-iodobenzoic acid depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of hypervalent iodine species. These species can further participate in various organic transformations, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Difluoro-2-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

3,6-difluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHIYFRBPDXDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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